2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
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Overview
Description
2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring, an acetamide group, and both benzyl and ethyl substituents, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with ethylamine to form N-benzyl-ethylamine. This intermediate is then reacted with cyclohexylamine to form N-[2-(benzyl-ethyl-amino)-cyclohexyl]amine. Finally, this compound is acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-cyanoacetamide
- N-Benzyl-2-aminoacetamide
- N-Benzyl-2-hydroxyacetamide
Uniqueness
2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide is unique due to its specific structural features, such as the cyclohexyl ring and the combination of benzyl and ethyl substituents. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-20(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)19-17(21)12-18/h3-5,8-9,15-16H,2,6-7,10-13,18H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWPVKNRKQDVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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